molecular formula C14H24O4S B12337692 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]- CAS No. 147126-63-4

1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-

Cat. No.: B12337692
CAS No.: 147126-63-4
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-MOWSAHLDSA-N
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Description

Structural and Identifier Relationships

  • Related substances include stereoisomers such as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate (CAS 200396-19-6), which shares the same molecular formula but differs in spatial configuration.
  • The Wikidata entry Q76506620 provides cross-references to chemical vendors and research applications, underscoring the compound’s utility in organic synthesis.

Properties

CAS No.

147126-63-4

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12+,14+/m1/s1

InChI Key

KXKDZLRTIFHOHW-MOWSAHLDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@@H](CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation represents another crucial approach for constructing the 1,3-oxathiolane ring. In a generally applicable reaction, aromatic aldehydes treated with mercaptoacetic acid in THF with triethylamine and dicyclohexylcarbodiimide (DCC) produce 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives with enhanced yields.

When glycolic acid substitutes for mercaptoacetic acid, the corresponding 1,3-dioxolane forms instead. The cyclocondensation of acetals (or aldehydes) with glycolic acid preferentially occurs in the presence of Lewis acids such as boron trifluoride diethyl etherate rather than protic acids like p-toluenesulfonic acid.

A novel method developed for the target compound involves dehydration of L-menthyl glyoxylate hydrate followed by condensation with 1,4-dithiane-2,5-diol to form 5-Hydroxyoxathiolane-2-carboxylic acid-(2S-isopropyl-5R-methyl-1R-cyclohexyl) ester with defined stereochemistry.

Optimized Synthetic Routes

Semi-Continuous Flow Synthesis

Advancing synthetic methodology, researchers have developed semi-continuous flow processes for preparing the target compound and related intermediates. A notable example is the semi-continuous multi-step synthesis of lamivudine, where the key 5-acetoxy oxathiolane intermediate is prepared by an integrated two-step continuous flow process from L-menthyl glyoxalate hydrate in a single solvent, achieving 95% overall conversion.

This approach offers significant advantages in efficiency, reproducibility, and safety compared to traditional batch processes. The continuous flow methodology allows for better control of reaction parameters, leading to improved yields and stereoselectivity.

Reaction Mechanisms and Stereochemical Control

Mechanistic Considerations

Understanding the reaction mechanisms involved in forming the 1,3-oxathiolane ring provides insight into stereochemical control. For the integrated synthesis using vinyl acetate and thioglycolic acid L-menthyl ester, researchers propose the reaction proceeds first through hydrolysis of the acetate intermediate to generate an aldehyde, followed by cyclization.

In the condensation of L-menthyl glyoxylate with 1,4-dithiane-2,5-diol, the mechanism likely involves initial formation of a hemithioacetal intermediate, followed by intramolecular cyclization to form the 1,3-oxathiolane ring. The stereochemistry is controlled by the chiral L-menthyl group, which directs the approach of the nucleophile during cyclization.

Chiral Control Strategies

Several strategies have been employed to control the stereochemistry of the target compound:

  • Chiral Auxiliary Approach : The L-menthyl group serves as a chiral auxiliary, directing the stereochemical outcome of 1,3-oxathiolane formation. This approach provides access to the desired (2R,5S) isomer preferentially.

  • Dynamic Kinetic Resolution : This approach enables conversion of racemic mixtures into single enantiomers through in situ stereoinversion, providing enantiomerically pure 1,3-oxathiolane derivatives.

  • Stereoselective Catalysis : Various Lewis acids can catalyze stereoselective formation of the 1,3-oxathiolane ring. For example, TiCl₃(OiPr) catalyzes stereoselective glycosylation, producing the cis-2R,5S isomer in excess over the trans-2S,5S isomer.

Table 6. Stereochemical control strategies:

Entry Strategy Key Elements Outcome Reference
1 Chiral auxiliary L-Menthyl group (2R,5S) isomer
2 Dynamic kinetic resolution In situ stereoinversion Enantiomerically pure products
3 Stereoselective catalysis TiCl₃(OiPr), SnCl₄, ZrCl₄ Preferential isomer formation
4 Crystallization-induced asymmetric transformation Binol addition complex cis (-) isomer

Purification and Characterization

Isolation Techniques

Effective purification of the target compound typically employs a combination of extraction, crystallization, and chromatographic techniques:

  • Extraction and Crystallization : In the integrated synthesis approach, the oxathiolane intermediate is isolated by extraction with toluene followed by crystallization using hexanes as an antisolvent, yielding the product in 56% overall yield with >99% purity.

  • Selective Crystallization : A method described in a patent involves dissolving the compound in methanol, heating to 60-65°C, stirring for 30 minutes, and filtering. The filtrate is concentrated, cooled to 25-30°C, and stirred for one hour to obtain crystalline product, which is filtered and dried.

  • Chromatographic Separation : Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) can separate the cis isomer from reaction mixtures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Synthesis and Derivatives

The compound serves as a critical intermediate in the synthesis of antiviral drugs, particularly Emtricitabine, which is used for the treatment of HIV and HBV infections. The synthesis of this compound often involves stereoselective processes to ensure the correct configuration of the oxathiolane ring.

Synthesis Overview

  • Starting Materials : Typically derived from simpler nucleoside analogs or sugars.
  • Key Reactions :
    • N-glycosylation reactions to form the glycosidic bond.
    • Resolution methods to separate enantiomers for desired biological activity .

Medicinal Applications

  • Antiviral Activity :
    • The compound is a precursor to Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) that effectively inhibits the replication of HIV and HBV by competing with natural deoxynucleotides for incorporation into viral DNA .
    • Its structural similarity to Lamivudine enhances its effectiveness against various viral strains, making it a vital component in antiretroviral therapy regimens.
  • Research Applications :
    • Used extensively in studies focused on developing new antiviral agents and understanding the mechanisms of action of existing drugs.
    • Investigated for its potential in treating other viral infections due to its ability to inhibit reverse transcriptase enzymes .

Case Study 1: Synthesis of Emtricitabine

A study demonstrated an efficient synthetic route for producing Emtricitabine from 1,3-Oxathiolane-2-carboxylic acid derivatives. The process involved stereoselective N-glycosylation and subsequent purification steps that yielded high quantities of the desired product with minimal side reactions .

Case Study 2: Antiviral Efficacy

Clinical trials evaluating Emtricitabine's effectiveness showed significant reductions in viral loads among HIV-positive patients. The compound's mechanism involves competitive inhibition of reverse transcriptase, which is crucial for viral replication. This underscores the importance of its oxathiolane precursor in drug development .

Summary Table of Applications

Application AreaDescription
Antiviral Drug SynthesisServes as an intermediate for synthesizing Emtricitabine and other nucleoside analogs.
Mechanism of ActionInhibits reverse transcriptase, preventing viral DNA synthesis and replication.
Research StudiesUtilized in developing new antiviral therapies and understanding viral resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues and Derivatives

The following table highlights structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Application/Notes
Target Compound ([1R-[1α(2S,5S),2β,5α]]- configuration) C₁₆H₂₆O₅S 330.44 5-hydroxy, menthol-derived ester Antiviral intermediate
(2R,5S)-5-Acetyloxy-1,3-oxathiolane-2-carboxylate (CAS 147126-67-8) C₁₆H₂₆O₅S 330.44 5-acetyloxy group instead of 5-hydroxy Impurity in Emtricitabine synthesis; reduced polarity vs. target compound
5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate (Emtricitabine intermediate) C₁₇H₂₅FN₃O₄S 386.47 Pyrimidinyl substituent at C5 Direct precursor to Emtricitabine; antiviral activity
Lamivudine Acid (5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid) C₈H₉N₃O₄S 243.24 Free carboxylic acid, no ester Impurity in Lamivudine; zwitterionic form in crystalline state
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-chloro-1,3-oxathiolane-2-carboxylate C₁₅H₂₃ClO₃S 318.86 Chlorine substituent at C5 Intermediate with altered reactivity (nucleophilic substitution potential)

Structural and Functional Analysis

Steric and Electronic Effects
  • Hydroxy vs.
  • Pyrimidinyl Substituents: The introduction of a 4-amino-5-fluoro-pyrimidinyl group (as in Emtricitabine intermediates) confers antiviral activity by mimicking natural nucleosides.
  • Chlorine Substitution : The 5-chloro derivative exhibits enhanced electrophilicity, enabling nucleophilic attacks in further synthetic steps.
Stereochemical Impact
  • The [1R,2S,5R] configuration of the cyclohexyl ester in the target compound is essential for binding to viral reverse transcriptase, as mirror-image stereoisomers show reduced activity.
  • In Lamivudine acid, the absence of the ester group results in zwitterionic behavior, altering solubility and crystallinity.

Pharmacological Relevance

  • The target compound and its pyrimidinyl derivatives are critical in HIV treatment, with Emtricitabine showing IC₅₀ values of <10 nM against HIV-1.
  • Lamivudine acid’s zwitterionic structure impacts its pharmacokinetics, requiring strict control during drug formulation.

Industrial and Regulatory Considerations

  • Purity Standards : The acetylated impurity (CAS 147126-67-8) must be controlled to <0.1% in Emtricitabine APIs per ICH guidelines.
  • Storage : The target compound is stable at +5°C, while chlorinated analogues require inert atmospheres to prevent degradation.

Biological Activity

1,3-Oxathiolane-2-carboxylic acid, particularly the derivative 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester , is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of nucleoside analogs that have shown promise in antiviral applications, particularly against HIV and hepatitis B viruses. The presence of the oxathiolane ring and carboxylic acid functional group enhances its reactivity and biological interactions.

  • Molecular Formula : C16H26O5S
  • Molar Mass : Approximately 399.48 g/mol
  • Appearance : White to off-white solid
  • Solubility : Slightly soluble in chloroform and methanol

The biological activity of 1,3-oxathiolane derivatives primarily involves their incorporation into viral DNA, leading to chain termination during replication. This action is mediated through the inhibition of reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV and hepatitis B. The compound's structure allows it to form hydrogen bonds with specific molecular targets, influencing various biochemical pathways involved in viral replication .

Antiviral Properties

  • HIV Inhibition : Studies have demonstrated that 1,3-oxathiolane derivatives can inhibit HIV replication by interfering with reverse transcriptase activity. For example, lamivudine (3TC), a well-known antiviral drug, is derived from this class of compounds .
  • Hepatitis B Treatment : Similar mechanisms have been observed in the treatment of hepatitis B, where these compounds disrupt viral replication processes .

Interaction with Biological Macromolecules

Research indicates that these compounds interact with various biomolecules, including proteins and nucleic acids. Such interactions are crucial for understanding their pharmacological effects and potential therapeutic applications .

Study on Antiviral Efficacy

A study published in 2021 explored the synthesis and biological evaluation of several 1,3-oxathiolane derivatives. The results indicated that modifications to the oxathiolane structure could enhance antiviral efficacy against both HIV and hepatitis B virus . Specifically, compounds with additional functional groups demonstrated improved binding affinity to viral enzymes.

Structural Modifications Impacting Activity

Another significant study highlighted the importance of stereochemistry in the biological activity of oxathiolane derivatives. It was found that specific stereochemical configurations could lead to enhanced antiviral properties or reduced toxicity profiles .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Fluoro cytosine-1-yl-[1,3]-oxathiolane-2-carboxylic acid menthyl esterContains fluorine and menthyl groupsEnhanced antiviral activity due to fluorination
5-Hydroxy-1,3-oxathiolane-2-carboxylic acidLacks methyl substitutionSimpler structure but retains biological activity
5-Amino-5-fluoro-2-oxo-pyrimidinyl-[1,3]-oxathiolaneIncorporates an amino groupPotentially broader spectrum of biological activity

This table illustrates how structural modifications can significantly influence the biological properties of oxathiolane derivatives.

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